N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinolin core substituted with an ethyl group at the 1-position, a ketone at the 2-position, and a 3,4-difluorobenzamide moiety at the 6-position. The compound’s structure combines a partially saturated quinoline scaffold with fluorinated aromatic substituents, a design often employed in medicinal and agrochemical research to modulate bioavailability, target binding, and metabolic stability .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-2-22-16-7-5-13(9-11(16)4-8-17(22)23)21-18(24)12-3-6-14(19)15(20)10-12/h3,5-7,9-10H,2,4,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIHOKUEQQJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure comprises a tetrahydroquinoline moiety linked to a difluorobenzamide group. The presence of the difluorobenzene enhances its lipophilicity and biological activity. The general formula for this compound is:
Key Structural Features:
- Tetrahydroquinoline Ring: Known for its presence in various natural products and pharmaceuticals.
- Difluorobenzamide Moiety: Contributes to enhanced biological properties and potential therapeutic applications.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in crucial biochemical pathways.
- Receptor Modulation: It may interact with cell surface receptors, altering cellular signaling.
- DNA/RNA Interaction: The compound could bind to nucleic acids, influencing gene expression and protein synthesis.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Inhibition of Cell Proliferation: The compound has been shown to reduce proliferation in various cancer cell lines.
- Induction of Apoptosis: It promotes programmed cell death in cancerous cells.
Case Study Findings:
A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Broad-Spectrum Activity: It exhibits activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a recent study, this compound showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli .
3. Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects:
- Potential in Neurodegenerative Diseases: It may offer therapeutic benefits in conditions such as Alzheimer's disease by modulating neurotransmitter systems.
Summary of Biological Activities
Comparison with Similar Compounds
Fluorination Patterns
- Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): A known insect growth regulator, diflubenzuron features 2,6-difluorination on the benzamide ring. This substitution pattern contrasts with the 3,4-difluoro configuration in the target compound.
- Teflubenzuron (N-[[(3,5-dichloro-2,4-difluorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Contains additional chloro and fluoro substituents on the aniline ring, enhancing its hydrophobicity and pesticidal efficacy. The target compound lacks these electron-withdrawing groups, which may reduce its environmental persistence .
Substitutions Beyond Fluorine
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide (CAS 946246-07-7): Replaces the ethyl group with a benzoyl moiety, increasing molecular weight (392.4 vs. ~350 for the target compound) and lipophilicity. Such modifications could enhance membrane permeability but may also elevate metabolic clearance rates .
Variations in the Tetrahydroquinolin Core
1-Position Substitutions
- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (CAS 954609-03-1): Substitutes ethyl with a benzyl group, introducing aromatic bulk. This change could improve binding to hydrophobic pockets in target proteins but may compromise solubility .
- (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 35): Incorporates a pyrrolidine-containing side chain, enabling chiral separation via supercritical fluid chromatography (SFC). The target compound’s simpler ethyl group may simplify synthesis but limit stereochemical diversity .
Functional Group Replacements
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide (CAS 922079-75-2): Replaces benzamide with a sulfonamide group, altering hydrogen-bonding capacity and acidity (pKa). Sulfonamides often exhibit enhanced solubility and protein-binding affinity compared to benzamides .
Key Observations :
- Fluorine Position : 3,4-Difluorination in the target compound vs. 2,6-difluorination in pesticidal analogs may reduce steric hindrance, favoring interactions with planar binding sites.
- Alkyl vs. Aromatic Substitutions : Ethyl groups (target compound) balance lipophilicity and metabolic stability, whereas bulkier benzyl or benzoyl groups (CAS 946246-07-7, 954609-03-1) enhance target affinity at the cost of pharmacokinetic properties .
- Chiral Complexity : Compounds like 35 require advanced separation techniques (e.g., SFC), whereas the target compound’s lack of chiral centers simplifies manufacturing .
Preparation Methods
Route 1: Alkylation and Oxidation of Tetrahydroquinoline Derivatives
A common approach involves starting with 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine. Ethylation of the amine nitrogen is achieved using ethyl iodide in the presence of a base such as potassium carbonate. Silver carbonate may enhance selectivity by minimizing over-alkylation. Subsequent oxidation at the 2-position is unnecessary here, as the oxo group is already present.
Reaction Conditions :
Route 2: Cyclocondensation of Ethyl β-Ketoesters
An alternative method employs ethyl acetoacetate and substituted anilines. Cyclocondensation under acidic conditions forms the tetrahydroquinoline scaffold. For example, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes dehydrogenation using DDQ (2,3-dicyano-5,6-dichloro-p-benzoquinone) to introduce the oxo group.
Reaction Conditions :
- Cyclocondensation : Ethyl acetoacetate, substituted aniline, p-TsOH, reflux, 6 hours.
- Oxidation : DDQ (2.1 equiv), 1,4-dioxane, reflux, 5 hours.
- Yield : ~62% after neutral alumina column chromatography.
Synthesis of 3,4-Difluorobenzoyl Chloride (Intermediate B)
Direct Chlorination of 3,4-Difluorobenzoic Acid
3,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride. Thionyl chloride is preferred due to its lower cost and ease of removal by distillation.
Reaction Conditions :
Alternative Pathway via 3,4-Difluorobenzonitrile
A patent-pending method involves synthesizing 3,4-difluorobenzamide from 1,2-difluorobenzene and trichloroacetic chloride, followed by dehydration to the nitrile and hydrolysis to the acid.
Reaction Conditions :
- Trichloroacetylation : 1,2-Difluorobenzene, AlCl₃ (Lewis acid), 0–40°C, 6 hours.
- Amination : NH₃ (gas), -10–60°C, 3 hours.
- Dehydration : PCl₅, 30–80°C, 2 hours.
Yield : ~85% overall for 3,4-difluorobenzonitrile.
Amide Coupling to Form the Target Compound
Schotten-Baumann Reaction
Intermediate A reacts with Intermediate B in a biphasic system (water/dichloromethane) using NaOH as a base. This method is scalable but may require strict pH control to prevent hydrolysis.
Reaction Conditions :
Carbodiimide-Mediated Coupling
Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF improves yields by activating the carboxylic acid in situ. This avoids handling moisture-sensitive acyl chlorides.
Reaction Conditions :
Optimization and Troubleshooting
Challenges in Alkylation
Over-alkylation of the tetrahydroquinoline amine can occur if excess ethyl iodide is used. Employing Ag₂CO₃ as a mild base suppresses side reactions, as demonstrated in analogous tetrahydroquinoline syntheses.
Purification Strategies
Spectroscopic Characterization
- ¹H NMR : Key signals include the ethyl group triplet (δ 1.37 ppm, J = 7.2 Hz), amide NH (δ 10.2 ppm), and aromatic protons (δ 6.8–8.1 ppm).
- MS (ESI+) : [M+H]⁺ at m/z 359.4, consistent with the molecular formula C₂₀H₁₇F₂N₂O₂.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Schotten-Baumann | Scalable, low cost | pH sensitivity, moderate yield | 70% |
| EDCl/HOBt Coupling | High yield, mild conditions | Costly reagents, requires anhydrous conditions | 85% |
| Direct Chlorination | Simple, high efficiency | Handling corrosive reagents | >90% |
Q & A
Synthesis and Optimization
Basic: What are the key steps and reaction conditions for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide? The synthesis typically involves:
- Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions.
- Step 2: Coupling the quinoline intermediate with 3,4-difluorobenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C .
- Critical Parameters: Optimize reaction time (12–24 hr), temperature (room temperature), and solvent polarity to achieve yields >70%. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can researchers troubleshoot low yields or impurities during scale-up synthesis?
- Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., unreacted quinoline intermediates or hydrolysis products). Adjust stoichiometry of coupling agents or introduce inert atmospheres to prevent moisture-sensitive side reactions .
- Scale-Up Strategies: Replace batch reactors with flow chemistry setups for better temperature control and mixing efficiency. Solvent recycling (e.g., DCM) reduces costs .
Analytical Characterization
Basic: What analytical techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C1, difluorobenzamide at C6). Key signals: δ 1.2–1.4 ppm (ethyl CH3), δ 7.2–8.1 ppm (aromatic protons) .
- HPLC-PDA: Purity >95% with retention time compared to synthetic standards .
Advanced: How can researchers resolve ambiguities in stereochemistry or crystallinity?
- X-Ray Crystallography: Co-crystallize with heavy atoms (e.g., bromine derivatives) to determine 3D conformation and hydrogen-bonding patterns .
- Dynamic Light Scattering (DLS): Assess aggregation states in solution, critical for bioavailability studies .
Biological Activity and Mechanism
Basic: What in vitro assays are recommended for preliminary biological screening?
- Enzyme Inhibition: Test against kinases (e.g., EGFR, MAPK) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
Advanced: How to address conflicting data in target engagement across studies?
- Comparative Binding Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) against proposed targets (e.g., inflammatory cytokines) .
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Structure-Activity Relationship (SAR)
Basic: Which substituents critically influence bioactivity?
- Quinoline Core: Ethyl at C1 enhances lipophilicity (logP ~3.2), improving membrane permeability .
- 3,4-Difluorobenzamide: Fluorine atoms increase electron-withdrawing effects, stabilizing receptor interactions .
Advanced: How to design analogs for improved pharmacokinetics?
- Substituent Screening: Replace ethyl with cyclopropyl to reduce metabolic oxidation. Introduce methoxy groups at C7 for enhanced solubility .
- In Silico Predictions: Use Molsoft or Schrödinger Suite to model ADMET profiles and prioritize analogs .
Data Contradictions and Reproducibility
Advanced: How to reconcile discrepancies in reported IC50 values?
- Meta-Analysis: Pool data from ≥3 independent studies and apply ANOVA to identify outlier conditions (e.g., serum concentration in cell media) .
- Molecular Dynamics Simulations: Assess target flexibility under varying pH/temperature to explain potency shifts .
Stability and Degradation
Basic: What storage conditions are optimal for long-term stability?
- Recommendations: Store at −20°C in amber vials under argon. Stability >12 months in DMSO (10 mM stock) .
Advanced: How to characterize degradation pathways under physiological conditions?
- Forced Degradation Studies: Expose to UV light, oxidative (H2O2), and hydrolytic (pH 1–13) conditions. Monitor via LC-MS to identify major degradation products (e.g., quinoline ring opening) .
Computational Modeling
Advanced: Which computational tools predict binding modes with biological targets?
- Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Validate with MM-GBSA free-energy calculations .
Cross-Disciplinary Applications
Advanced: How can this compound be repurposed for non-therapeutic research?
- Material Science: Functionalize nanoparticles (e.g., gold NPs) via amide linkages for targeted drug delivery systems .
- Biochemical Probes: Conjugate with fluorescent tags (e.g., FITC) to track cellular uptake via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
